molecular formula C15H17NO B1306305 Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine CAS No. 435342-10-2

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine

Cat. No. B1306305
M. Wt: 227.3 g/mol
InChI Key: USFYFCLSYAZLLX-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine is a compound that is part of a broader class of furan derivatives. These compounds are known for their diverse range of applications, including their role in the formation of aroma-active derivatives and potential pharmacological activities. The furan moiety is a key structural component that imparts unique chemical properties to these compounds .

Synthesis Analysis

The synthesis of furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine and related compounds involves various chemical reactions. For instance, furfuryl-amine, a related compound, is formed from ribose through nitrogen atom transfer from the α-amino group of any amino acid, which can be achieved through decarboxylation of the Schiff base adduct and isomerization followed by hydrolysis . Novel furan derivatives have been synthesized using hydrosilylation reactions in the presence of Speier's catalyst . Additionally, an enantioselective synthesis method for furan-2-yl amines involves the oxazaborolidine-catalyzed reduction of furan-2-yl ketone oximes .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine and its derivatives can be elucidated using various spectroscopic techniques. For example, the structures of some furan derivatives have been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction has been used for crystallographic and conformational analyses, and density functional theory (DFT) calculations have been employed to further understand the molecular structures .

Chemical Reactions Analysis

Furan derivatives undergo a range of chemical reactions. The formation of furfuryl-pyrrole derivatives, for example, involves the interaction of furfuryl-amine with 3-deoxyribosone followed by dehydration and cyclization . The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives has been studied, demonstrating the versatility of furan compounds in undergoing ring transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine and its derivatives are influenced by the furan ring. The presence of the furan moiety can affect the compound's organoleptic properties, as seen in furfuryl-pyrroles, which are described as having roasted, chocolaty, green, horseradish-like, and mushroom-like aromas . The molecular electrostatic potential and frontier molecular orbitals of furan derivatives have been investigated using DFT, revealing some of their physicochemical properties . The cytotoxicity of furan derivatives has also been studied, indicating the influence of the amine structure and the nature of the substituent on the furan ring .

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Hashem et al. (2017) demonstrated the transformation of a 2(3H)-furanone derivative into oxazinone and pyrimidinone heterocycles. This process involved the synthesis of a 2-(furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide and its subsequent thermolysis or base-catalyzed decomposition in the presence of different amines. The structural demonstration of all compounds was achieved through spectral data and elemental analyses, showcasing the versatility of furan derivatives in synthesizing diverse heterocyclic structures (Hashem et al., 2017).

Enantioselective Synthesis

Demir et al. (2003) presented a novel enantioselective synthesis method for both enantiomers of furan-2-yl amines and amino acids. This method's key step involved the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to the corresponding chiral amines. Through oxidation of the furan ring, amino acids were obtained in high yields, indicating the potential of furan derivatives in asymmetric synthesis and the production of biologically active compounds (Demir et al., 2003).

Catalysis and Organic Synthesis

In another study, Reddy et al. (2012) explored the use of furan-2-yl(phenyl)methanol derivatives in the aza-Piancatelli rearrangement with aryl amines, catalyzed by phosphomolybdic acid. This method efficiently synthesized trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields. The process highlights the role of furan derivatives in catalytic transformations, offering a pathway to synthesize complex organic molecules with potential applications in pharmaceuticals and materials science (Reddy et al., 2012).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h2-6,8-11,15-16H,1,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFYFCLSYAZLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389916
Record name Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine

CAS RN

435342-10-2
Record name Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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